

# Biochemical and physical properties of Ciliobrevin D

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## Compound of Interest

Compound Name: Ciliobrevin D

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## An In-depth Technical Guide to Ciliobrevin D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical and physical properties of **Ciliobrevin D**, a potent, cell-permeable, and reversible inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. Its specificity has made it an invaluable tool for dissecting the numerous cellular processes reliant on dynein-mediated transport.

## Biochemical Profile

**Ciliobrevin D** functions as a specific antagonist of cytoplasmic dynein.[1][2][3] It inhibits the dynein ATPase activity, which is essential for its motor function, thereby preventing the conversion of chemical energy into mechanical force for cargo transport along microtubules.[4][5]

Mechanism of Action: **Ciliobrevin D** targets the AAA+ ATPase domain of cytoplasmic dynein, inhibiting both its basal and microtubule-stimulated ATPase activities.[6] This inhibition disrupts a wide array of dynein-dependent processes. Unlike some other cytoskeletal drugs, **Ciliobrevin D's** effects are reversible upon washout.[4][7] While it is a potent dynein inhibitor, it does not significantly affect the activity of other motor proteins like kinesin-1 or kinesin-5 in in vitro assays.[4][8]

Quantitative Biochemical Data: The inhibitory concentration (IC50) values highlight its potency against dynein's enzymatic activity.

Parameter	IC50 Value	Reference
Basal Cytoplasmic Dynein ATPase Activity	$38 \pm 6 \mu\text{M}$	<a href="#">[6]</a>
Microtubule-Stimulated Dynein ATPase Activity	$\sim 20 \mu\text{M}$	<a href="#">[6]</a>
Dynein-1-Dependent Microtubule Gliding	$15 \pm 2.9 \mu\text{M}$	<a href="#">[9]</a>
Dynein-2-Dependent Microtubule Gliding	$20 \mu\text{M}$	<a href="#">[10]</a>

## Physical and Chemical Properties

A clear understanding of **Ciliobrevin D**'s physical properties is crucial for its effective use in experimental settings.

Summary of Physical Properties:

Property	Value	Reference(s)
IUPAC Name	2-((7-chloro-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene))-3-(2,4-dichlorophenyl)-3-oxopropanenitrile	[11]
Molecular Formula	C <sub>17</sub> H <sub>8</sub> Cl <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	[1][2]
Molecular Weight	392.62 g/mol	[1][2]
CAS Number	1370554-01-0	[1][2]
Appearance	Orange powder/solid	[11][12]
Purity	≥99% by HPLC	[11]
Solubility	DMSO: 5-20 mg/mL (12.73-50.93 mM) Water: Insoluble	[1][2][12]
Storage	Store powder at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C.	[7][12]

## Biological Effects and Key Applications

**Ciliobrevin D**'s inhibition of dynein leads to the disruption of numerous cellular functions, making it a versatile research tool.

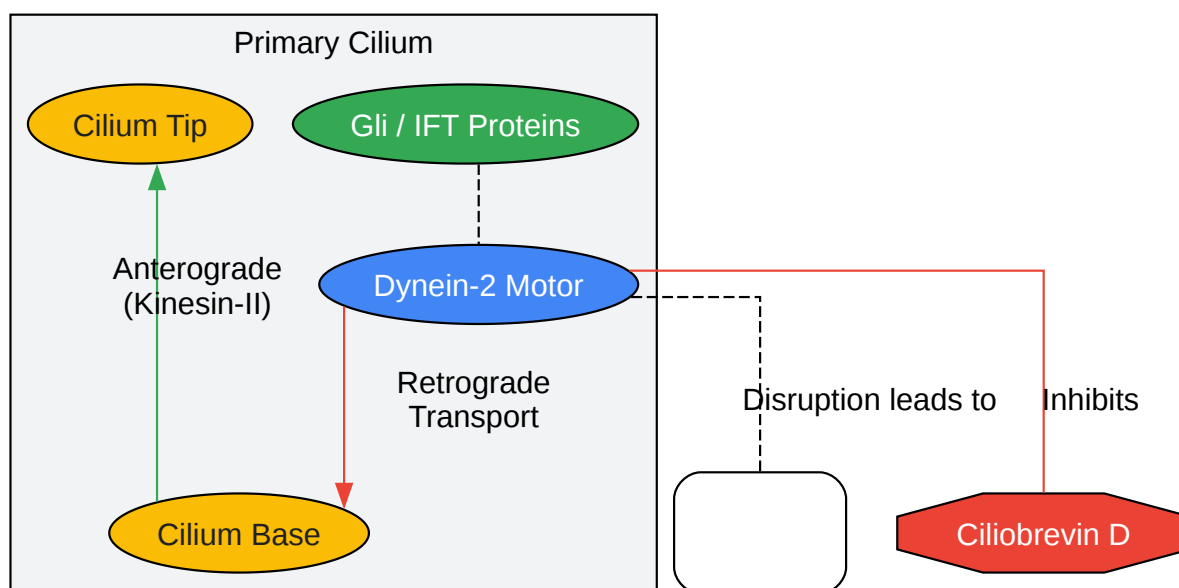
- **Hedgehog Signaling and Ciliogenesis:** It perturbs protein trafficking within primary cilia, leading to their malformation and a subsequent blockade of the Hedgehog (Hh) signaling pathway.[1][2][11]
- **Mitosis and Spindle Assembly:** **Ciliobrevin D** disrupts the formation of mitotic spindles, causing unfocused, multipolar, or collapsed spindles. It prevents proper spindle pole focusing and kinetochore-microtubule attachment.[1][7][11]

- Axonal Transport: It potently inhibits the bidirectional transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles, along sensory axons.[4][13] This has been observed to impair axon extension and nerve growth factor (NGF)-mediated axon branching.[4]
- Organelle Motility: The inhibitor abrogates the movement of peroxisomes and blocks melanosome aggregation in cultured cells.[1][7][8]

## Signaling Pathway Visualization

### Hedgehog Signaling Pathway Inhibition by **Ciliobrevin D**

Cytoplasmic dynein is critical for intraflagellar transport (IFT) within the primary cilium, a process essential for Hedgehog signaling. Dynein motors drive the retrograde transport of components from the ciliary tip back to the base. By inhibiting dynein, **Ciliobrevin D** disrupts this trafficking. This leads to the accumulation of proteins like Gli transcription factors and IFT88 at the ciliary tip, preventing the proper transduction of the Hh signal.[11]



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Caption: **Ciliobrevin D** inhibits dynein-2, blocking retrograde transport and Hh signaling.

## Detailed Experimental Protocols

This section provides methodologies for common experiments utilizing **Ciliobrevin D**.

### A. In Vitro Microtubule Gliding Assay

This assay directly visualizes the effect of **Ciliobrevin D** on dynein motor activity.

- Objective: To measure the velocity of microtubules moving over a surface coated with purified dynein motor proteins in the presence and absence of **Ciliobrevin D**.
- Methodology:
  - Prepare flow chambers by coating glass slides with an anti-GFP antibody.
  - Introduce purified, GFP-tagged dynein-1 into the chamber and allow it to bind to the antibody-coated surface.
  - Wash away unbound motors with a blocking buffer (e.g., casein-containing buffer).
  - Prepare a motility buffer containing ATP, an ATP regeneration system, and taxol-stabilized, fluorescently-labeled microtubules.
  - For the experimental condition, supplement the motility buffer with **Ciliobrevin D** at the desired concentration (e.g., a dose-response from 1  $\mu$ M to 100  $\mu$ M). Use a DMSO control for the baseline condition.
  - Introduce the motility buffer (with or without inhibitor) into the chamber.
  - Visualize microtubule movement using Total Internal Reflection Fluorescence (TIRF) microscopy.
  - Record time-lapse image sequences and analyze them using tracking software to determine the average gliding velocity of the microtubules.[8][9] A significant reduction in velocity in the **Ciliobrevin D**-treated sample indicates inhibition.

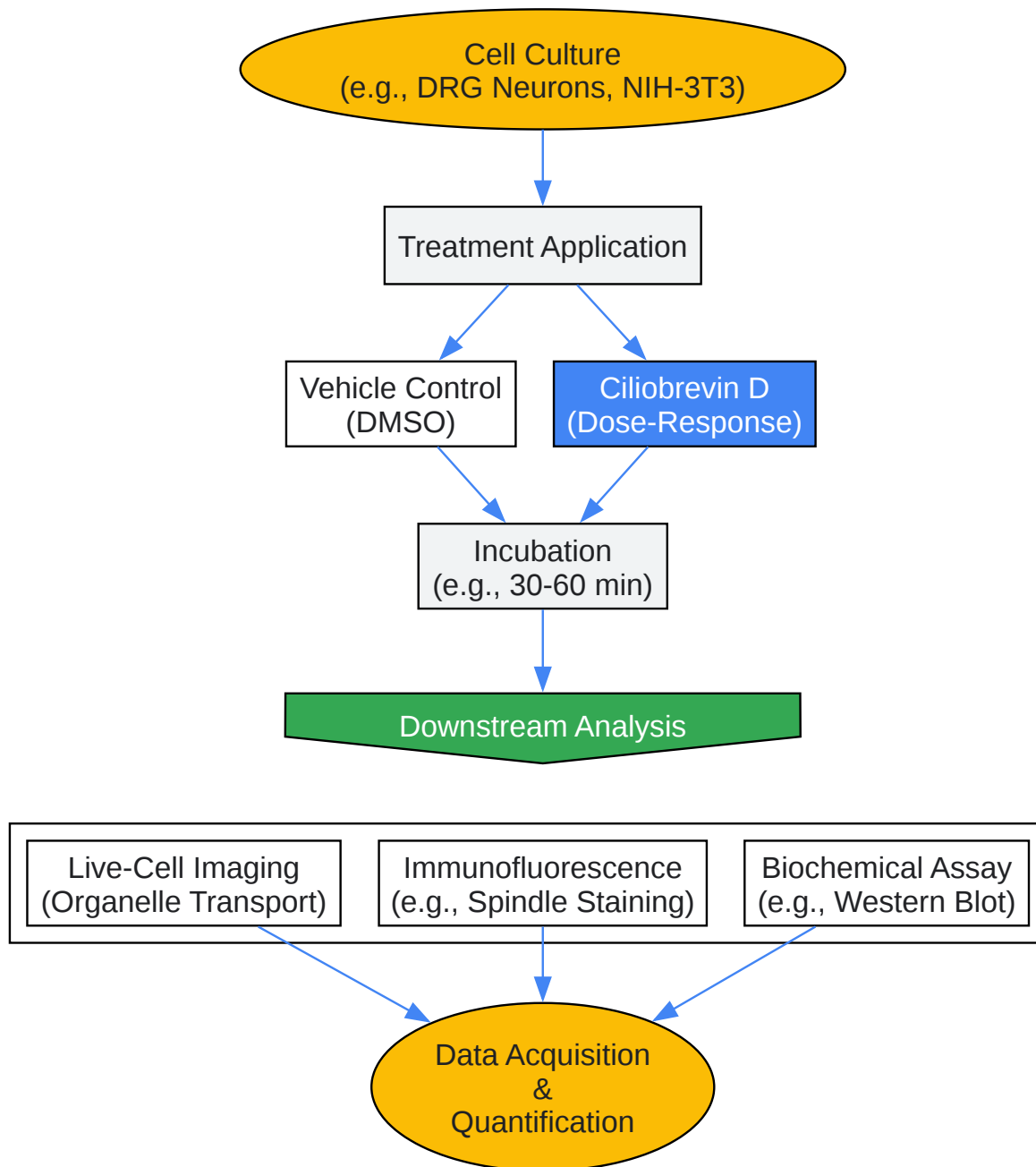
## B. Analysis of Axonal Organelle Transport

This protocol details how to assess the impact of **Ciliobrevin D** on the movement of mitochondria in cultured neurons.<sup>[4]</sup>

- Objective: To quantify the motility of mitochondria in sensory axons following **Ciliobrevin D** treatment.
- Methodology:
  - Culture dissociated dorsal root ganglion (DRG) sensory neurons on a suitable substrate.
  - Label mitochondria by incubating the cultures with a fluorescent dye such as MitoTracker Green (e.g., 25 nM) for 45 minutes.
  - During the labeling period, treat the neurons with **Ciliobrevin D** (e.g., 20  $\mu$ M) or a DMSO vehicle control.
  - After incubation, replace the medium with fresh imaging medium containing the same concentration of **Ciliobrevin D** or DMSO.
  - Acquire time-lapse images of axons using fluorescence microscopy, capturing images every few seconds for several minutes.
  - Generate kymographs from the time-lapse sequences to visualize the movement of individual mitochondria over time and distance.
  - Quantify the percentage of motile versus stationary mitochondria and measure the velocities of both anterograde and retrograde movements. A significant decrease in the percentage of motile mitochondria indicates effective inhibition of axonal transport.<sup>[4]</sup>

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the cellular effects of **Ciliobrevin D**.



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Caption: A generalized workflow for assessing the effects of **Ciliobrevin D** on cells.

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